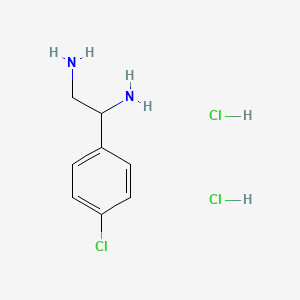

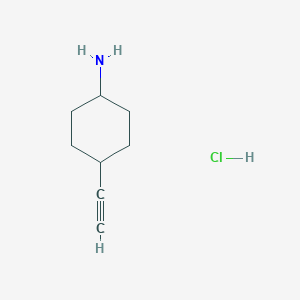

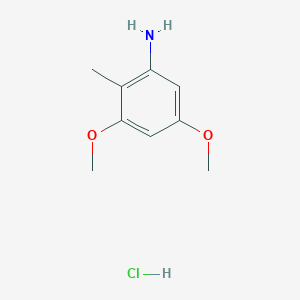

![molecular formula C10H13N5 B1472995 4-(Piperazin-1-yl)pyrazolo[1,5-a]pyrazine CAS No. 1566453-50-6](/img/structure/B1472995.png)

4-(Piperazin-1-yl)pyrazolo[1,5-a]pyrazine

Übersicht

Beschreibung

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the class of compounds it belongs to and its relevance in various fields such as medicine, industry, or research.

Synthesis Analysis

This involves a detailed explanation of how the compound is synthesized, including the starting materials, reagents, and conditions required for the reaction. It also includes the mechanism of the reaction and the yield of the product.Molecular Structure Analysis

This involves determining the 3D structure of the molecule using techniques like X-ray crystallography or NMR spectroscopy. The analysis includes bond lengths, bond angles, and the spatial arrangement of atoms in the molecule.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions required for the reaction, the mechanism of the reaction, and the products formed.Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, and reactivity of the compound.Wissenschaftliche Forschungsanwendungen

1. Fluorescent Molecules for Optical Applications

- Application : Pyrazolo[1,5-a]pyrimidines-based fluorophores are used for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

- Method : These compounds are synthesized using simpler and greener methodologies, and their photophysical properties can be tuned .

- Results : The study identified a family of pyrazolo[1,5-a]pyrimidines as strategic compounds for optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties .

2. CDK2 Inhibitors for Cancer Treatment

- Application : Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives are used as novel CDK2 inhibitors .

- Method : These compounds are designed and synthesized as novel CDK2 targeting compounds .

- Results : Most of the prepared compounds showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . Some compounds revealed significant inhibitory activity against CDK2 .

3. Antifungal Agents

- Application : Certain compounds incorporating the N-phenyl piperazine moiety have shown increased activity and selectivity against Candida albicans .

- Method : The compounds are synthesized and then tested for their antifungal activity .

- Results : Incorporating the N-phenyl piperazine moiety increased the activity and selectivity against Candida albicans .

4. Synthesis of Azapentalenes

- Application : Pyrazolo[1,5-a]pyrimidines with an azido group substituted ortho to the pyrazole have been used in the synthesis of azapentalenes .

- Method : The synthesis involves ring closure by displacement of an N-iodonium intermediate by an adjacent nitrogen atom of the attached pyrazole .

- Results : This method allows for the synthesis of azapentalenes, a class of compounds with potential applications in various fields .

5. Anti-Tubercular Agents

- Application : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

- Method : The compounds are synthesized and then tested for their anti-tubercular activity .

- Results : The study does not provide specific results, but these compounds were designed and synthesized for their potential anti-tubercular activity .

6. Dyes and Pigments

- Application : Pyrazolo[1,5-a]pyrimidine derivatives are used in the creation of dyes and pigments .

- Method : These compounds are synthesized and then used in the creation of various dyes and pigments .

- Results : The study does not provide specific results, but these compounds have been used in the creation of various dyes and pigments .

Safety And Hazards

This involves studying the toxicity of the compound and the precautions that need to be taken while handling it. It also includes information on how to dispose of the compound safely.

Zukünftige Richtungen

This involves discussing potential future research directions, such as new reactions that the compound could undergo, potential applications of the compound, or modifications that could be made to the compound to improve its properties or activity.

Eigenschaften

IUPAC Name |

4-piperazin-1-ylpyrazolo[1,5-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5/c1-2-13-15-8-5-12-10(9(1)15)14-6-3-11-4-7-14/h1-2,5,8,11H,3-4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHPGALRUAZOPOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CN3C2=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Piperazin-1-yl)pyrazolo[1,5-a]pyrazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-chlorophenyl)ethyl]-5-nitro-1H-1,3-benzodiazole](/img/structure/B1472912.png)

![2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate](/img/structure/B1472924.png)

![2-[4-(trifluoromethyl)phenyl]-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine](/img/structure/B1472931.png)

![5-bromo-1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-benzo[d]imidazole](/img/structure/B1472935.png)